Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate
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Overview
Description
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is known for its unique structural features, which include a cyclopropane ring substituted with ester and keto groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane under basic conditions. The reaction proceeds through a double alkylation mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Uniqueness
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate is unique due to its combination of ester and keto functionalities on a cyclopropane ring. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to other similar compounds .
Properties
Molecular Formula |
C13H18O7 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H18O7/c1-4-18-10(15)9(14)8-7-13(8,11(16)19-5-2)12(17)20-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
VDLFSOMUSQBGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CC1(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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